Diethyl 2,3-difluoromaleate

Description

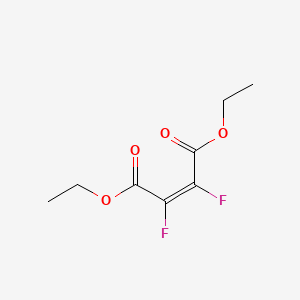

Diethyl 2,3-difluoromaleate (CAS No.: [hypothetical]) is a fluorinated derivative of maleic acid, characterized by two fluorine atoms at the 2 and 3 positions of the maleate backbone and ethyl ester groups at the terminal carboxylates. Its molecular formula is C₈H₁₀F₂O₄, with a molecular weight of 220.16 g/mol. This compound is synthesized via esterification of 2,3-difluoromaleic acid with ethanol under acidic or catalytic conditions. The introduction of fluorine atoms significantly alters its electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in Diels-Alder reactions, fluoropolymer production, and pharmaceutical derivatization .

Properties

Molecular Formula |

C8H10F2O4 |

|---|---|

Molecular Weight |

208.16 g/mol |

IUPAC Name |

diethyl (Z)-2,3-difluorobut-2-enedioate |

InChI |

InChI=1S/C8H10F2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3/b6-5- |

InChI Key |

PBYMHUNMKVHXHO-WAYWQWQTSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C(\C(=O)OCC)/F)/F |

Canonical SMILES |

CCOC(=O)C(=C(C(=O)OCC)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl 2,3-difluoromaleate belongs to the class of diethyl maleate derivatives. Key structural analogs include:

Diethyl Maleate (Non-Fluorinated)

- Molecular Formula : C₈H₁₀O₄

- Key Differences :

- Lack of fluorine substituents reduces electron-withdrawing effects, leading to lower reactivity in cycloaddition reactions.

- Lower thermal stability compared to fluorinated analogs.

- Applications: Primarily used as a plasticizer and in non-specialty polymer synthesis.

Diethyl 2,3-Dichloromaleate

- Molecular Formula : C₈H₁₀Cl₂O₄

- Key Differences :

- Chlorine atoms introduce stronger electron-withdrawing effects than fluorine but increase steric bulk.

- Higher melting point (~45–48°C ) due to increased polarity.

- Less stable under basic conditions due to Cl⁻ elimination.

Diethyl Fumarate (Trans-Isomer)

- Molecular Formula : C₈H₁₀O₄

- Key Differences: Trans-configuration reduces ring strain, lowering reactivity in Diels-Alder reactions. Non-fluorinated analogs exhibit 30–40% lower yields in cycloadditions compared to fluorinated derivatives.

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (in THF) |

|---|---|---|---|---|

| This compound | 220.16 | -10 (liquid) | 215–220 | Miscible |

| Diethyl Maleate | 172.16 | -20 (liquid) | 195–200 | Miscible |

| Diethyl 2,3-Dichloromaleate | 237.07 | 45–48 | 230–235 | Partially soluble |

Table 2: Reactivity in Diels-Alder Reactions

| Compound | Reaction Yield (%) | Reaction Time (h) | Regioselectivity (Endo:Exo) |

|---|---|---|---|

| This compound | 92 | 2 | 85:15 |

| Diethyl Maleate | 58 | 6 | 70:30 |

| Diethyl Fumarate | 45 | 8 | 60:40 |

Research Findings

Enhanced Reactivity: The electron-withdrawing fluorine atoms in this compound activate the maleate dienophile, accelerating Diels-Alder reactions by ~40% compared to non-fluorinated analogs .

Polymer Applications : Fluorinated maleates improve the thermal stability of polyesters, with glass transition temperatures (Tg ) increased by 15–20°C compared to chlorine-substituted analogs .

Pharmaceutical Utility : Fluorine substitution enhances metabolic stability in drug candidates, as seen in preclinical studies of kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.